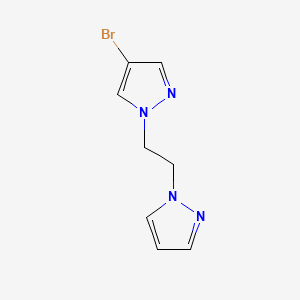

4-溴-1-(2-吡唑-1-基乙基)吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

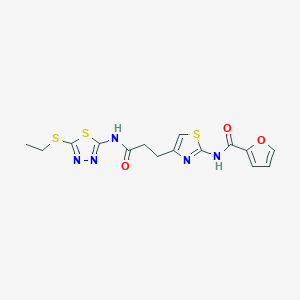

4-Bromo-1-(2-pyrazol-1-ylethyl)pyrazole is a pyrazole derivative. It may be used in the preparation of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole derivatives is a topic of interest in recent research. Pyrazole-containing compounds are versatile synthetic intermediates used in the preparation of relevant chemicals in biological, physical-chemical, material science, and industrial fields . The synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles has been reported .Molecular Structure Analysis

The molecular structure of pyrazole derivatives is characterized by a heteroaromatic five-membered ring with two adjacent nitrogen atoms . Further structural variants can be achieved starting from the appropriate precursors or using post-functionalization reactions once the pyrazole ring is formed .Chemical Reactions Analysis

Pyrazole derivatives have been reported to undergo various chemical reactions. For instance, 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts . Other reactions include the cyanation in the presence of palladium catalysts and the formation of 1,4-disubstituted pyrazoles .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be analyzed using various techniques such as FTIR, NMR, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and CHNS analysis .科学研究应用

化学合成与表征

吡唑衍生物的合成

一项研究描述了 N-取代的 1-(2-氨基乙基)-3,5-二苯基-1H-吡唑及其 4-溴衍生物的合成,展示了它们在创造具有显着镇痛活性的化合物方面的潜力 (Bondavalli 等人,1988 年)。类似地,针对 Bcr-Abl T315I 突变体的吡唑并[3,4-d]嘧啶的设计、合成和评估突出了 4-溴衍生物对其活性的重要性,展示了针对癌症治疗中特定突变的方法 (Radi 等人,2013 年)。

金属配合物的形成

对配体和金属结合域的研究揭示了与 4-溴衍生物形成配合物,表明它们在形成可应用于各种催化和电子应用的金属有机骨架方面很有用 (Tovee 等人,2010 年)。

生物学评价

抗菌和抗真菌活性

已经合成了吡唑衍生物(包括 4-溴变体)并评估了它们的抗菌特性。例如,研究表明合成了 4-溴-1-(2-氯乙基)-1H-吡唑衍生物,并且它们在生成具有抗菌和抗真菌活性的化合物方面很有效,表明它们在开发新的治疗剂中具有潜力 (Pundeer 等人,2013 年)。

催化

铃木-宫浦交叉偶联反应

庞大的双(吡唑基)钯配合物的合成及其在铃木-宫浦交叉偶联反应中的评估展示了使用吡唑基配体稳定金属配合物,从而提高催化过程效率的用途 (Ocansey 等人,2018 年)。

先进材料

纳米粒子形成

一项关于具有吡唑化硫/硒醚的钯(II)配合物的研究讨论了配合物的合成及其作为纳米粒子前体的潜力,表明在材料科学中应用于创建具有特定催化性质的纳米尺寸结构 (Sharma 等人,2013 年)。

作用机制

Target of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The specific interactions of this compound with its targets remain to be elucidated.

Biochemical Pathways

It is reported that some pyrazole derivatives can inhibit oxidative phosphorylation and atp exchange reactions

Pharmacokinetics

The compound is a solid at room temperature and slightly soluble in water , which may influence its bioavailability. Further pharmacokinetic studies are needed to fully understand this compound’s properties.

Result of Action

Some pyrazole derivatives are known to have mutagenic effects , but the specific effects of this compound remain to be determined.

安全和危害

未来方向

属性

IUPAC Name |

4-bromo-1-(2-pyrazol-1-ylethyl)pyrazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN4/c9-8-6-11-13(7-8)5-4-12-3-1-2-10-12/h1-3,6-7H,4-5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIFPNYQMCBCHGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)CCN2C=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Chlorophenyl)methyl]-4,7,8-trimethyl-6-(oxolan-2-ylmethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2823635.png)

![2-(Allylsulfanyl)-4-(phenylsulfanyl)thieno[3,2-d]pyrimidine](/img/structure/B2823637.png)

![2-{[6-(4-fluorobenzyl)-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl]thio}-N-(2-fluorophenyl)acetamide](/img/structure/B2823644.png)

![1-Phenyl-2-[6-(4-pyrazol-1-ylphenyl)pyridazin-3-yl]sulfanylethanone](/img/structure/B2823645.png)

![2-Methyl-5-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]-1,3,4-thiadiazole](/img/structure/B2823647.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}benzenecarboxamide](/img/structure/B2823648.png)

![(3E)-1-(4-chlorobenzyl)-3-{[(4-phenoxyphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2823650.png)

![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 3-nitrobenzoate](/img/structure/B2823653.png)

![1-(2-chloro-6-fluorobenzyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2823656.png)